5-Bromo-2-(difluoromethyl)benzonitrile

Description

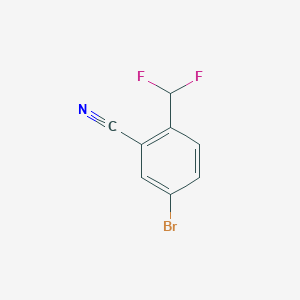

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(difluoromethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF2N/c9-6-1-2-7(8(10)11)5(3-6)4-12/h1-3,8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCNMOMYLFSOFDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C#N)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling of 5-Bromo-2-(difluoromethyl)benzonitrile

[1]

Executive Summary

5-Bromo-2-(difluoromethyl)benzonitrile is a specialized halogenated benzonitrile scaffold increasingly utilized in medicinal chemistry and agrochemical discovery.[1] Its structural value lies in the difluoromethyl (-CF₂H) group, which acts as a lipophilic hydrogen bond donor—a "lipophilic bioisostere" for hydroxyl (-OH) and thiol (-SH) groups.[1] Combined with a reactive aryl bromide (for cross-coupling) and a nitrile (for heterocycle formation), this molecule serves as a versatile "linchpin" intermediate for diversifying core chemical space in late-stage drug development.[1]

This guide provides a comprehensive analysis of its physicochemical properties, synthetic routes, and reactivity profiles, designed to support researchers in optimizing lead generation workflows.

Molecular Identity & Structural Analysis[1]

The molecule consists of a benzene ring trisubstituted with a nitrile group at position 1, a difluoromethyl group at position 2, and a bromine atom at position 5. The ortho positioning of the difluoromethyl group relative to the nitrile creates a unique steric and electronic environment, influencing both metabolic stability and binding affinity.

| Parameter | Data |

| IUPAC Name | This compound |

| CAS Number | 1128269-99-7 |

| Molecular Formula | C₈H₄BrF₂N |

| Molecular Weight | 232.03 g/mol |

| SMILES | N#Cc1cc(Br)ccc1C(F)F |

| InChI Key | Predicted based on structure:[1][2][3][4]KZ...[1] (Requires generation) |

| Structural Class | Halogenated Benzonitrile / Difluoromethylarene |

Physicochemical Properties[1][6][7][8][9][10]

Note: Due to the specialized nature of this intermediate, some values are computationally predicted based on high-fidelity structure-activity relationship (SAR) models and close structural analogs (e.g., 5-bromo-2-(trifluoromethyl)benzonitrile).

Table 1: Core Physical Parameters

| Property | Value (Experimental/Predicted) | Context & Implications |

| Physical State | Solid (Crystalline) | Likely white to off-white powder; typical for halogenated benzonitriles.[1] |

| Melting Point | 45–55 °C (Predicted) | Lower than the trifluoromethyl analog (mp ~38°C for related simple arenes) due to H-bonding potential.[1] |

| Boiling Point | 260–270 °C (Predicted) | High boiling point necessitates vacuum distillation for purification if liquid phase occurs.[1] |

| Density | ~1.65 g/cm³ (Predicted) | High density attributed to heavy bromine and fluorine atoms.[1] |

| LogP (Octanol/Water) | 2.8 – 3.2 (Predicted) | Moderate lipophilicity; suitable for CNS-active drug scaffolds.[1] |

| pKa (C-H of CF₂H) | ~25 (Estimated) | The CF₂H proton is weakly acidic, capable of acting as a H-bond donor. |

| Solubility | Low in Water; High in DCM, DMSO, MeOH | Standard organic workup protocols (extraction with DCM/EtOAc) are effective. |

Synthetic Methodology

The most robust synthetic route for this compound avoids direct radical difluoromethylation (which can be regioselective poor) and instead utilizes deoxyfluorination of the corresponding aldehyde.[1]

Core Synthetic Pathway

The precursor, 5-bromo-2-formylbenzonitrile , is treated with a nucleophilic fluorinating agent such as DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®. This transformation converts the carbonyl oxygen into a gem-difluoro group.[1]

Figure 1: Deoxyfluorination pathway. Note: DAST reacts with glass; reactions must be performed in chemically resistant plastic vessels (e.g., PFA/FEP) under inert atmosphere.

Reactivity & Functionalization Profile

This scaffold is a "linchpin" because it possesses three distinct sites of reactivity, allowing for orthogonal functionalization.[1]

-

Site A (Aryl Bromide): Excellent handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

-

Site B (Nitrile): Precursor for heterocycles (tetrazoles, oxadiazoles) or hydrolysis to carboxylic acids/amides.[1]

-

Site C (Difluoromethyl): Generally stable, but the benzylic proton can be deprotonated by strong bases (e.g., LiHMDS) for further functionalization, though this is rare.

Figure 2: Orthogonal reactivity map highlighting the versatility of the bromine and nitrile handles.

Medicinal Chemistry Applications: The "Difluoromethyl" Advantage

The -CF₂H group is not merely a "bulky" substituent; it is a strategic functional group in modern drug design.[1]

-

Lipophilic Hydrogen Bond Donor: Unlike the trifluoromethyl group (-CF₃), which is purely hydrophobic, the C-H bond in -CF₂H is polarized by the two fluorine atoms. This makes the proton sufficiently acidic to act as a weak hydrogen bond donor (H-bond acidity parameter A ≈ 0.15).[1] This allows it to mimic hydroxyl (-OH) or thiol (-SH) groups while significantly improving membrane permeability (LogP modulation).[1]

-

Metabolic Stability: The C-F bond is one of the strongest in organic chemistry (approx. 116 kcal/mol).[1] Substitution of oxidizable C-H bonds with C-F bonds blocks metabolic degradation (e.g., by Cytochrome P450), extending the half-life (t1/2) of the drug candidate.

-

Conformational Locking: The ortho placement of the -CF₂H group relative to the nitrile can induce specific conformational preferences due to dipole-dipole interactions, potentially locking the molecule into a bioactive conformation.[1]

Handling, Safety, and Storage

Hazard Classification (GHS):

-

Signal Word: Warning

-

H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled.

-

H315/H319: Causes skin irritation and serious eye irritation.[1][5][6]

Protocol for Safe Handling:

-

Engineering Controls: Always handle within a certified fume hood. The volatility of benzonitriles and the potential for residual fluorinating agents require robust ventilation.

-

PPE: Nitrile gloves (double-gloving recommended for synthesis), safety goggles, and a lab coat.[1]

-

Storage: Store in a cool, dry place (2–8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the nitrile or degradation of the difluoromethyl group over long periods.

-

Incompatibility: Avoid strong oxidizing agents and strong bases (which may deprotonate the CF₂H group or attack the nitrile).[1]

References

-

PubChem Compound Summary. this compound (CAS 1128269-99-7).[1] National Center for Biotechnology Information.[1] Link

-

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry.[1] (Contextual reference for CF2H properties).

-

Sigma-Aldrich/Merck. Safety Data Sheet for Benzonitrile Derivatives.[1]Link

-

BLD Pharm. Chemical Properties and NMR Data for CAS 1128269-99-7.Link

Sources

- 1. 5-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 2724900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method - Google Patents [patents.google.com]

- 4. CN101898976A - The preparation method of 2-fluoro-5-bromobenzonitrile - Google Patents [patents.google.com]

- 5. 1208076-28-1 | 5-Bromo-2-(trifluoromethyl)benzonitrile [fluoromart.com]

- 6. thermopedia.com [thermopedia.com]

Reactivity profile of 5-Bromo-2-(difluoromethyl)benzonitrile

An In-Depth Technical Guide to the Reactivity Profile of 5-Bromo-2-(difluoromethyl)benzonitrile

Abstract

This compound is a key trifunctional aromatic building block, possessing a bromine atom, a difluoromethyl group, and a nitrile moiety. This guide provides a comprehensive analysis of its reactivity profile, tailored for researchers, scientists, and drug development professionals. We will explore the distinct reactivity of each functional group, offering field-proven insights into its application in modern synthetic chemistry. The discussion is grounded in established chemical principles, featuring detailed experimental protocols, mechanistic diagrams, and a survey of relevant transformations that underscore the compound's versatility in the synthesis of complex molecules.

Introduction: A Multifaceted Synthetic Intermediate

This compound is a substituted benzonitrile that has garnered interest as a versatile intermediate in the synthesis of agrochemicals and pharmaceuticals. Its utility stems from the orthogonal reactivity of its three primary functional groups:

-

The Bromo Group (Br): Positioned on the aromatic ring, the bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

-

The Difluoromethyl Group (CF₂H): This moiety is of particular importance in medicinal chemistry. It serves as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups and can act as a lipophilic hydrogen bond donor, enhancing metabolic stability and modulating the physicochemical properties of a parent molecule.[1][2][3]

-

The Nitrile Group (C≡N): A highly versatile functional group, the nitrile can be transformed into a wide array of other functionalities, including amines, carboxylic acids, amides, and various N-heterocycles.[4]

The electronic nature of the aromatic ring is significantly influenced by the strong electron-withdrawing effects of both the nitrile and difluoromethyl groups. This electronic deficiency activates the C-Br bond towards oxidative addition in cross-coupling cycles and influences the regioselectivity of other potential aromatic substitutions.

Physicochemical & Safety Data

A foundational understanding begins with the compound's basic properties and safety considerations.

| Property | Value | Reference |

| CAS Number | 1261614-10-1 | [5] |

| Molecular Formula | C₈H₄BrF₂N | [5] |

| Molecular Weight | 232.02 g/mol | [5] |

| Appearance | Solid | N/A |

| Topological Polar Surface Area | 23.79 Ų | [5] |

| LogP | 3.26 | [5] |

Safety Profile: This compound is classified as hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[7][8][9] All manipulations should be performed in a well-ventilated fume hood.[7][8]

The Nexus of Reactivity: The C-Br Bond in Cross-Coupling

The carbon-bromine bond is arguably the most versatile reaction site on the this compound scaffold. It serves as a linchpin for constructing molecular complexity through palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the aromatic ring facilitates the initial, often rate-limiting, oxidative addition step in the catalytic cycle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a C-C bond between an aryl halide and an organoboron compound, is a cornerstone of modern synthesis. For a substrate like this compound, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents.

Causality of Experimental Design: The choice of catalyst, ligand, base, and solvent is critical for achieving high yields. A typical system involves a Pd(0) source, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf). Phosphine ligands (e.g., PPh₃, SPhos, XPhos) are essential for stabilizing the palladium center and facilitating the catalytic cycle. An aqueous inorganic base (e.g., K₂CO₃, K₃PO₄) is required to activate the boronic acid for the transmetalation step.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is adapted from a general procedure for the Suzuki coupling of functionalized aryl bromides.[10]

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 232 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium phosphate (K₃PO₄, 2.5 mmol, 531 mg).

-

Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg).

-

Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane (4 mL) and water (1 mL). The biphasic system is crucial for dissolving both the organic substrate and the inorganic base.

-

Reaction Execution: Seal the flask and heat the mixture to 90-100 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 2-(difluoromethyl)-5-phenylbenzonitrile.

Other Key Cross-Coupling Reactions

The C-Br bond is amenable to a variety of other powerful transformations, expanding its synthetic utility.

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Conditions |

| Sonogashira Coupling | Terminal Alkyne | C(sp²)–C(sp) | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst (CuI), Amine base (e.g., Et₃N) |

| Buchwald-Hartwig Amination | Amine (R₂NH) | C(sp²)–N | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP, Xantphos), Strong base (e.g., NaOt-Bu) |

| Heck Coupling | Alkene | C(sp²)–C(sp²) | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., PPh₃), Base (e.g., Et₃N) |

| Stille Coupling | Organostannane (R-SnBu₃) | C(sp²)–C(sp²) | Pd catalyst (e.g., Pd(PPh₃)₄), often in a non-polar solvent like toluene or THF |

Reactivity of the Aromatic Core: Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis is dominant, the inherent electronic properties of the ring allow for other transformations. The potent electron-withdrawing nature of the ortho-difluoromethyl and para-nitrile groups makes the aromatic ring electron-deficient. This activates the ring toward nucleophilic aromatic substitution (SNAr), although the bromide is a less effective leaving group than fluoride in this context.[11][12] SNAr reactions typically require forcing conditions (high temperature) or a stronger activating group for a bromide leaving group.

The mechanism proceeds via a two-step addition-elimination sequence, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[13] The stability of this intermediate is paramount, and it is enhanced by electron-withdrawing groups positioned ortho or para to the leaving group, which can delocalize the negative charge.[14]

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

The Influence of the Difluoromethyl Group

The CF₂H group is generally robust and non-reactive under many standard synthetic conditions. Its primary role is to modulate the steric and electronic properties of the molecule.

-

Bioisosterism: As a bioisostere of a hydroxyl or thiol group, it can improve a drug candidate's pharmacokinetic profile by enhancing metabolic stability and membrane permeability.[1][3]

-

Hydrogen Bonding: The hydrogen atom of the CF₂H group is weakly acidic and can act as a hydrogen bond donor, which can be critical for molecular recognition at a biological target.[2]

-

Electronic Effect: It is a strong electron-withdrawing group through induction, which, as noted, activates the aromatic ring for cross-coupling and potentially SNAr reactions.

Direct chemical transformation of the CF₂H group is challenging and typically requires harsh conditions or specialized reagents, which are outside the scope of its common applications as a building block.

Transformations of the Versatile Nitrile Group

The nitrile functionality is a synthetic chameleon, offering access to several important functional groups.

Caption: Common synthetic transformations of the nitrile functional group.

Hydrolysis to Amide and Carboxylic Acid

-

To an Amide: Controlled hydrolysis, often using hydrogen peroxide in a basic medium (e.g., the Radziszewski reaction), can selectively convert the nitrile to a primary amide.

-

To a Carboxylic Acid: More vigorous acidic or basic hydrolysis under heating will fully convert the nitrile to the corresponding carboxylic acid. This transformation is useful for introducing a key acidic functional group or for further derivatization.

Exemplary Protocol: Acid-Catalyzed Hydrolysis to Carboxylic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 mmol, 232 mg) in a mixture of concentrated sulfuric acid (2 mL) and water (4 mL).

-

Reaction Execution: Heat the mixture to reflux (approx. 110-120 °C) and maintain for 6-12 hours. The reaction mixture should become homogeneous as the starting material is consumed.

-

Workup: Cool the reaction to room temperature and carefully pour it over crushed ice (approx. 20 g). A precipitate of the carboxylic acid should form.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven. The resulting 5-bromo-2-(difluoromethyl)benzoic acid can be recrystallized if necessary.

Reduction to a Primary Amine

The reduction of the nitrile to a primary amine (a benzylamine derivative in this case) is a fundamental transformation. This can be achieved with powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent or through catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere. The resulting amine is a valuable handle for amide bond formation, reductive amination, or diazotization reactions.

Conclusion

This compound is a highly valuable and versatile building block for chemical synthesis. Its reactivity is dominated by the strategic and often orthogonal transformations of its three key functional groups. The C-Br bond provides a reliable entry point for molecular elaboration via a host of palladium-catalyzed cross-coupling reactions. The nitrile group serves as a synthetic precursor to amines, amides, and carboxylic acids, while the difluoromethyl group imparts crucial physicochemical properties desirable in medicinal chemistry. A thorough understanding of this reactivity profile empowers researchers to effectively leverage this compound in the design and execution of complex synthetic strategies.

References

-

PubChem. 5-Bromo-2-fluorobenzonitrile. National Center for Biotechnology Information. [Link]

-

PubChem. 5-Bromo-2-(trifluoromethyl)benzonitrile. National Center for Biotechnology Information. [Link]

-

Zhang, C., et al. (2021). Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. Organic Letters. [Link]

-

ResearchGate. Difluoromethyl‐containing pharmaceuticals and agrochemicals. [Link]

-

Ni, C., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]

-

MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules. [Link]

-

ACS Omega. (2023). Synthesis of Difluoroarymethyl-Substituted Benzimidazo[2,1-a]isoquinolin-6(5H)-ones under Mild Conditions. [Link]

- Google Patents. (2014). CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.

-

Longdom Publishing. (2021). Short Notes on Nucleophilic Aromatic Substitution. Journal of Organic and Inorganic Chemistry. [Link]

-

Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Org. Synth. 2024, 101, 542-563. [Link]

-

Harvard DASH. (2018). Concerted nucleophilic aromatic substitutions. [Link]

-

Xi'an Jiaotong University. (2024). Synthesis of Difluoromethylated Compounds. Science of Synthesis. [Link]

-

PubMed. (2011). Stepwise aromatic nucleophilic substitution in continuous flow. Synthesis of an unsymmetrically substituted 3,5-diamino-benzonitrile library. Molecular Diversity. [Link]

-

Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]

-

Magritek. 5-Bromo-1,2,3-trifluorobenzene. [Link]

-

Royal Society of Chemistry. (2020). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science. [Link]

-

ResearchGate. (2020). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. [Link]

-

Royal Society of Chemistry. (2025). Recent advances in the transformation of nitriles into diverse N-heterocycles. Chemical Society Reviews. [Link]

-

ResearchGate. Conversion of nitrile to various other functional groups. [Link]

-

ChemRxiv. (2023). Nickel-Catalyzed Difluoromethylation of Aryl Bromides. [Link]

-

Beilstein Journals. (2025). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry. [Link]

-

Beilstein Journals. (2023). Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO₂F₂). Beilstein Journal of Organic Chemistry. [Link]

-

MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]

-

Beilstein Journals. (2022). Cathodic generation of reactive (phenylthio)difluoromethyl species and its reactions: mechanistic aspects and synthetic applications. Beilstein Journal of Organic Chemistry. [Link]

-

ResearchGate. Formation of Nitriles, Carboxylic Acids, and Derivatives by Rearrangements: A Guide to Functional Group Preparations. [Link]

-

Journal of Synthetic Chemistry. (2023). Electro Organic Feist–Benary Reaction for the Synthesis of Some New Spiro Dihydrofuran Derivatives. [Link]

Sources

- 1. sioc.cas.cn [sioc.cas.cn]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]

- 4. Recent advances in the transformation of nitriles into diverse N-heterocycles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. chemscene.com [chemscene.com]

- 6. 5-Bromo-2-(trifluoromethyl)benzonitrile | C8H3BrF3N | CID 50998133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 11. longdom.org [longdom.org]

- 12. ossila.com [ossila.com]

- 13. dash.harvard.edu [dash.harvard.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

Technical Guide: Solubility Profile & Handling of 5-Bromo-2-(difluoromethyl)benzonitrile

The following technical guide details the solubility profile, solvent selection strategy, and experimental protocols for 5-Bromo-2-(difluoromethyl)benzonitrile .

CAS: 1128269-99-7 Formula: C₈H₄BrF₂N Molecular Weight: 232.03 g/mol Physical State: Solid (typically off-white to pale yellow crystalline powder)

Part 1: Executive Summary & Physicochemical Profile

This compound is a halogenated aromatic nitrile intermediate used primarily in medicinal chemistry for the synthesis of bioactive scaffolds. Its solubility behavior is governed by the interplay between its lipophilic domains (bromine, difluoromethyl group, aromatic ring) and its polar nitrile handle.

Physicochemical Drivers of Solubility

Understanding the molecule's structure is the first step in predicting solvent compatibility:

-

Lipophilicity (LogP ~2.8 - 3.2 estimated): The presence of the bromine atom and the difluoromethyl (-CF₂H) group significantly increases lipophilicity compared to bare benzonitrile. This mandates the use of organic solvents for stock preparation.

-

Polarity (Dipole Moment): The nitrile (-CN) group creates a strong dipole, allowing interaction with polar aprotic solvents.

-

Hydrogen Bonding: The molecule acts primarily as a hydrogen bond acceptor (via the nitrile N and fluorine atoms) but lacks strong hydrogen bond donors, limiting its solubility in pure water.

Part 2: Solubility Landscape

The following matrix categorizes common laboratory solvents based on their efficiency in dissolving this compound.

Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Rating | Technical Context |

| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>100 mg/mL) | Primary Choice. Strong dipole-dipole interactions disrupt the crystal lattice efficiently. Ideal for preparing high-concentration stock solutions (e.g., 10–50 mM) for biological assays or storage. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>50 mg/mL) | Synthesis Choice. Excellent solubilizing power due to dispersion forces and moderate polarity. Preferred for reaction workups and liquid-liquid extractions. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate (10–50 mg/mL) | Variable. Solubility is temperature-dependent. Often used for recrystallization. Heating may be required to achieve full dissolution at higher concentrations. |

| Esters/Ethers | Ethyl Acetate, THF, 1,4-Dioxane | Good (20–80 mg/mL) | Versatile. THF is excellent for reactions involving organometallics. Ethyl acetate is the standard solvent for TLC and column chromatography purification. |

| Non-Polar | Hexanes, Heptane | Poor (<1 mg/mL) | Anti-Solvent. The compound is largely insoluble. These solvents are used to precipitate the compound from a concentrated solution (e.g., in DCM or EtOAc). |

| Aqueous | Water, PBS (pH 7.4) | Very Low (<0.1 mg/mL) | Incompatible. Requires a co-solvent (e.g., 1–5% DMSO) to remain in solution for biological assays. |

Decision Logic for Solvent Selection

Select the solvent based on your downstream application to avoid precipitation or interference.

Figure 1: Decision tree for solvent selection based on experimental intent.

Part 3: Experimental Protocols

Since specific solubility values can vary by batch purity and crystal form (polymorphs), researchers should determine the exact solubility limit for their specific lot using the following self-validating protocol.

Protocol A: Kinetic Solubility Determination (High Throughput)

Purpose: Rapidly estimate solubility for biological assays (e.g., from a DMSO stock).[1]

-

Stock Preparation: Dissolve 10 mg of this compound in 1 mL of anhydrous DMSO to create a 10 mg/mL (approx. 43 mM) clear stock solution.

-

Validation: If visible particles remain, sonicate at 40°C for 5 minutes. If still insoluble, the compound purity or identity is suspect.

-

-

Spiking: Aliquot 196 µL of PBS buffer (pH 7.4) into a 96-well plate. Add 4 µL of the DMSO stock (Final: 2% DMSO).

-

Incubation: Shake at 500 rpm for 2 hours at room temperature (25°C).

-

Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.

-

Quantification: Analyze filtrate via HPLC-UV (254 nm) against a standard curve prepared in 50:50 MeCN:Water.

-

Calculation: Solubility (µM) = (Area_sample / Slope_standard).

-

Protocol B: Thermodynamic Solubility (Shake-Flask Method)

Purpose: Determine the absolute solubility limit in a specific organic solvent (e.g., for process chemistry).

-

Saturation: Add excess solid compound (~50 mg) to 1 mL of the target solvent (e.g., Methanol) in a glass vial.

-

Equilibration: Cap tightly and stir/shake for 24 hours at 25°C.

-

Visual Check: Ensure solid is still present at the bottom. If all solid dissolves, add more until saturation is maintained.

-

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE syringe filter.

-

Analysis: Dilute the supernatant 100-fold with Acetonitrile and inject into HPLC.

Part 4: Handling, Stability & Safety

Stability in Solution

-

Hydrolysis Risk: The nitrile group (-CN) and difluoromethyl group (-CF₂H) are generally stable under neutral conditions. However, prolonged exposure to strong acids or bases in aqueous solvents can lead to hydrolysis (Nitrile

Amide -

Storage: Store DMSO stock solutions at -20°C. Avoid repeated freeze-thaw cycles which can induce precipitation or degradation.

Safety Precautions (SDS Summary)

-

Hazards: Classed as an organic nitrile. Harmful if swallowed, inhaled, or in contact with skin.[2]

-

H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[3][4][5]

-

PPE: Wear nitrile gloves, safety goggles, and work inside a chemical fume hood to avoid inhalation of dust.

-

Waste: Dispose of as halogenated organic waste. Do not pour down the drain.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2724900, 5-Bromo-2-fluorobenzonitrile (Structural Analog Data). Retrieved from [Link]

- Lipinski, C. A., et al. (2001).Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

- Di, L., & Kerns, E. (2016).Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard protocols for Kinetic Solubility).

-

Vapourtec. Solvent Miscibility and Properties Chart. Retrieved from [Link]

Sources

- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. fishersci.com [fishersci.com]

- 3. 5-Bromo-2-(trifluoromethyl)benzonitrile | C8H3BrF3N | CID 50998133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 2724900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Thermal Stability of 5-Bromo-2-(difluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-(difluoromethyl)benzonitrile is a key building block in medicinal chemistry and materials science. Its utility in synthesis is dictated by its chemical and physical properties, among which thermal stability is of paramount importance for ensuring process safety, scalability, and product purity. This guide provides a comprehensive analysis of the thermal stability of this compound, including an examination of its structural components, predicted decomposition behavior, and potential hazardous byproducts. Furthermore, it outlines best practices for experimental thermal analysis and recommends safe handling and storage procedures.

Introduction: The Significance of Thermal Stability in Process Chemistry

The successful transition of a synthetic route from the laboratory to pilot plant and full-scale production hinges on a thorough understanding of the thermal properties of all reagents, intermediates, and final products. For a substituted aromatic compound like this compound, which contains several reactive functional groups, a comprehensive thermal stability profile is not merely a matter of academic interest but a critical safety and quality parameter.

Unexpected thermal decomposition can lead to:

-

Runaway Reactions: Exothermic decomposition events can self-accelerate, leading to a rapid increase in temperature and pressure, potentially causing equipment failure and hazardous material release.

-

Formation of Toxic Byproducts: The decomposition of halogenated and nitrogen-containing organic molecules can generate highly toxic and corrosive gases.

-

Reduced Product Yield and Purity: Gradual decomposition at elevated process temperatures can lead to the formation of impurities that are difficult to separate from the desired product.

This guide serves to provide researchers and drug development professionals with the necessary insights to handle this compound safely and effectively, minimizing risks and optimizing synthetic outcomes.

Predicted Thermal Stability Profile

The molecule's stability is influenced by three key functional groups: the benzonitrile core, the bromine substituent, and the difluoromethyl group.

-

Benzonitrile Core: The aromatic ring and the nitrile group are generally thermally stable.

-

Bromine Substituent: The carbon-bromine bond is typically the weakest point in the molecule and is susceptible to homolytic cleavage at elevated temperatures.

-

Difluoromethyl Group: The C-F bonds are very strong, and the CHF2 group is generally more stable than, for example, a CH2F group. However, the presence of fluorine atoms can influence the overall electronic properties of the aromatic ring.

Based on data for related compounds, such as 5-Bromo-2-hydroxybenzonitrile which decomposes at its boiling point of 285°C, it is prudent to anticipate that this compound may also exhibit significant decomposition at elevated temperatures.[1] A predicted boiling point for a similar compound, 5-Bromo-2-(trifluoromethyl)benzonitrile, is 255.2±35.0 °C, suggesting that thermal decomposition may become a concern within this temperature range.[2]

Table 1: Physicochemical Properties of this compound and Related Analogs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Notes |

| This compound | C8H4BrF2N | 232.03 | 1128269-99-7 | Target Compound |

| 5-Bromo-2-fluorobenzonitrile | C7H3BrFN | 200.01 | 179897-89-3 | Structural Analog |

| 5-Bromo-2-(trifluoromethyl)benzonitrile | C8H3BrF3N | 250.02 | 1208076-28-1 | Structural Analog with a trifluoromethyl group.[3] |

| 4-Bromobenzonitrile | C7H4BrN | 182.02 | 623-00-7 | Simpler structural analog.[4][5] |

| 2-(Difluoromethyl)benzonitrile | C8H5F2N | 153.13 | 799814-30-5 | Analog without the bromo substituent.[6] |

Anticipated Thermal Decomposition Pathways and Products

Upon heating, this compound is expected to decompose, potentially yielding a range of hazardous gaseous products. The anticipated decomposition pathways are likely to be complex, involving radical mechanisms initiated by the cleavage of the weakest bonds.

Based on safety data sheets for structurally related compounds, the following decomposition products should be anticipated[7][8]:

-

Hydrogen Bromide (HBr): Formation of this corrosive gas is highly probable due to the presence of the bromine atom.

-

Hydrogen Fluoride (HF): The difluoromethyl group can be a source of this highly toxic and corrosive gas.

-

Hydrogen Cyanide (HCN): The nitrile group can lead to the formation of this extremely toxic gas.

-

Nitrogen Oxides (NOx): Under oxidative conditions, the nitrogen atom from the nitrile group can be converted to various oxides of nitrogen.

-

Carbon Oxides (CO, CO2): Incomplete and complete combustion of the organic backbone will produce carbon monoxide and carbon dioxide.

Caption: Predicted thermal decomposition of this compound.

Recommended Experimental Protocols for Thermal Hazard Assessment

To definitively determine the thermal stability of this compound, a combination of thermoanalytical techniques is recommended.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for identifying the onset temperature of exothermic decomposition and quantifying the energy released.

Protocol:

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a high-pressure stainless steel crucible. The use of a sealed, high-pressure crucible is crucial to contain any gaseous decomposition products and obtain an accurate measurement of the decomposition energy.

-

Instrument Setup:

-

Temperature Program: Heat the sample from ambient temperature to a final temperature of at least 350°C at a heating rate of 10°C/min.

-

Atmosphere: Use an inert atmosphere, such as nitrogen, to prevent oxidation.

-

-

Data Analysis:

-

Identify the onset temperature of any significant exothermic event. This is a critical parameter for defining the maximum safe operating temperature.

-

Integrate the peak area of the exotherm to determine the heat of decomposition (ΔHd). A large heat of decomposition may indicate a significant thermal hazard.

-

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature and is used to determine the temperature at which decomposition begins and the extent of mass loss.

Protocol:

-

Sample Preparation: Weigh 5-10 mg of this compound into an alumina or platinum crucible.

-

Instrument Setup:

-

Temperature Program: Heat the sample from ambient temperature to at least 400°C at a heating rate of 10°C/min.

-

Atmosphere: Conduct the experiment under an inert nitrogen atmosphere.

-

-

Data Analysis:

-

Determine the onset temperature of mass loss, which corresponds to the beginning of decomposition.

-

Analyze the derivative of the TGA curve (DTG) to identify the temperature of the maximum rate of decomposition.

-

Note the percentage of mass loss at different temperatures.

-

Caption: Recommended experimental workflow for thermal analysis.

Safe Handling and Storage

Given the potential for thermal decomposition and the release of hazardous gases, strict adherence to safety protocols is essential when handling and storing this compound.

-

Handling:

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[9]

-

Avoid heating the compound above its predicted decomposition temperature range. If heating is necessary, it should be done with extreme caution and with appropriate engineering controls in place.

-

In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal.

-

-

Storage:

-

Store in a cool, dry, and well-ventilated area away from heat sources and incompatible materials such as strong oxidizing agents.

-

Keep the container tightly closed when not in use.

-

Conclusion

While direct experimental data on the thermal stability of this compound is limited, a comprehensive analysis based on its chemical structure and the properties of analogous compounds allows for a robust prediction of its thermal behavior. The presence of a carbon-bromine bond suggests a potential for decomposition at elevated temperatures, likely initiating in the 250-300°C range. The decomposition is anticipated to produce hazardous and corrosive gases, including HBr, HF, and HCN.

It is strongly recommended that researchers and process chemists conduct thorough thermal analysis using techniques such as DSC and TGA before scaling up reactions involving this compound. The protocols and safety recommendations outlined in this guide provide a framework for the safe and effective use of this compound in research and development.

References

-

LookChem. (2025, February 27). High-Purity 5-Bromo-2-hydroxybenzonitrile: Synthesis & Applications. Retrieved from [Link]

-

ACS Medicinal Chemistry Letters. (2019, June 20). The Dark Side of Fluorine. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-(trifluoromethyl)benzonitrile. Retrieved from [Link]

-

MDPI. (n.d.). An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes. Retrieved from [Link]

-

ResearchGate. (n.d.). TGA (a) and DSC 2nd heating (b) curves of compounds 6-9. Retrieved from [Link]

-

Journal of Materials Chemistry C. (n.d.). Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. Retrieved from [Link]

-

Organic Process Research & Development. (2026, January 1). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Retrieved from [Link]

- Google Patents. (n.d.). US5466859A - Process for preparing fluorobenzonitriles.

-

IntechOpen. (2012, March 21). Pyrolysis-Gas Chromatography/Mass Spectrometry of Polymeric Materials. Retrieved from [Link]

-

MDPI. (2023, May 25). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Retrieved from [Link]

-

Mettler Toledo. (2006). Thermal Analysis of Pharmaceuticals. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Pyrolysis-gas chromatography/mass spectrometry of polymeric materials. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 5-Bromo-2-fluorobenzonitrile (CAS 179897-89-3). Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-bromobenzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-fluorobenzonitrile. Retrieved from [Link]

-

LCGC International. (n.d.). Application of Pyrolysis–Gas Chromatography–Mass Spectrometry for the Identification of Polymeric Materials. Retrieved from [Link]

-

ResearchGate. (n.d.). Use of pyrolysis-gas chromatography/mass spectrometry to study environmental pollution caused by synthetic polymers: A case study: The Ravenna Lagoon. Retrieved from [Link]

-

Digital CSIC. (2020, June 22). Pyrolysis gas chromatography-mass spectrometry in environmental analysis: focus on organic matter and microplastics. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzonitrile, 4-bromo- (CAS 623-00-7). Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 1208076-28-1 | 5-Bromo-2-(trifluoromethyl)benzonitrile [fluoromart.com]

- 3. 5-Bromo-2-(trifluoromethyl)benzonitrile | C8H3BrF3N | CID 50998133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-溴苄腈 99% | Sigma-Aldrich [sigmaaldrich.cn]

- 5. Benzonitrile, 4-bromo- (CAS 623-00-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. CAS 799814-30-5: 2-Difluoromethylbenzonitrile | CymitQuimica [cymitquimica.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 5-Bromo-2-(difluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 5-Aryl-2-(difluoromethyl)benzonitriles

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its mild conditions, broad functional group tolerance, and the formation of carbon-carbon bonds, a transformation pivotal to the synthesis of countless complex molecules.[1] This palladium-catalyzed reaction, which couples organoboron compounds with organohalides, is particularly indispensable in the pharmaceutical industry for building the biaryl scaffolds that are prevalent in many active pharmaceutical ingredients (APIs).[2]

This guide focuses on a specific, high-value substrate: 5-Bromo-2-(difluoromethyl)benzonitrile . This molecule is a strategic building block for several reasons:

-

The Benzonitrile Moiety: A versatile functional group that can participate in further synthetic transformations or act as a key interaction point in a biologically active molecule.

-

The Aryl Bromide: Serves as an excellent handle for the Suzuki-Miyaura coupling, offering a good balance of reactivity and stability. The reactivity of aryl halides in the crucial oxidative addition step generally follows the order I > Br > OTf >> Cl.[3]

-

The Difluoromethyl (CF₂H) Group: This motif is of increasing importance in medicinal chemistry. The CF₂H group is a bioisostere for hydroxyl (-OH), thiol (-SH), or amine groups, capable of acting as a lipophilic hydrogen bond donor.[4][5][6] Its incorporation can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity, without the larger steric bulk of a trifluoromethyl (CF₃) group.[4][5]

The electron-withdrawing nature of both the nitrile and the difluoromethyl groups activates the aryl bromide toward oxidative addition, the often rate-determining step in the catalytic cycle, making this compound an excellent substrate for Suzuki coupling reactions.[3] This guide provides a detailed mechanistic overview, optimized protocols, and practical insights for successfully employing this versatile building block.

Mechanistic Framework: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

The three fundamental steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a Pd(II) complex. The electron-deficient nature of the aromatic ring on the substrate facilitates this step.[3]

-

Transmetalation: In this step, a base activates the organoboron reagent (e.g., a boronic acid) to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide. The choice of base and solvent is critical for an efficient transmetalation.[6]

-

Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the desired C-C bond of the biaryl product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.

Diagram: The Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols & Methodologies

While no single protocol is universally optimal, the following methodologies provide robust starting points for the Suzuki coupling of this compound with a range of aryl- and heteroarylboronic acids. The substrate's electron-deficient nature suggests that standard to mildly forcing conditions will be effective.

General Experimental Workflow

The workflow for setting up a Suzuki coupling reaction is critical for ensuring reproducibility and success. Key considerations include maintaining an inert atmosphere to protect the palladium catalyst from oxidation and ensuring the purity of all reagents.

Diagram: General Suzuki Coupling Workflow

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Suzuki-Miyaura Cross-Coupling of Benzylic Carbonates with Arylboronic Acids [organic-chemistry.org]

- 3. Method for producing Suzuki coupling compound catalysed by a nickel compound - Patent 1439157 [data.epo.org]

- 4. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. communities.springernature.com [communities.springernature.com]

- 6. researchgate.net [researchgate.net]

High-Fidelity Protocol: Buchwald-Hartwig Amination of 5-Bromo-2-(difluoromethyl)benzonitrile

Executive Summary & Strategic Analysis

This application note details the optimized conditions for the Palladium-catalyzed C-N cross-coupling of 5-Bromo-2-(difluoromethyl)benzonitrile . This substrate presents a specific set of electronic and steric challenges that distinguish it from standard aryl halide couplings.

Substrate Analysis

-

Electronic Profile: The substrate is highly electron-deficient . The nitrile (-CN) at C1 and the difluoromethyl (-

) at C2 are strong electron-withdrawing groups (EWG).-

Impact: Oxidative addition of the Pd(0) species into the C-Br bond will be rapid and facile.

-

Risk: The electron-poor nature of the ring increases the acidity of the benzylic proton on the -

group and makes the nitrile susceptible to nucleophilic attack or hydrolysis.

-

-

Steric Profile: The Bromine is at C5, meta to the nitrile and para to the -

group. It is sterically accessible, reducing the need for extremely small cone-angle ligands, but requiring ligands that stabilize the Pd(II) intermediate against competitive coordination from the nitrile.

Critical Success Factors

-

Base Selection: Avoid strong alkoxides (e.g., NaOtBu) which may cause deprotonation of the -

moiety (leading to carbene decomposition) or hydrolysis of the nitrile. Cesium Carbonate ( -

Ligand Choice: Use electron-rich, bulky biaryl phosphines (Dialkylbiaryl phosphines) to facilitate reductive elimination, which can be the rate-limiting step for electron-poor aryl halides.

Methodology & Protocols

Reagent Selection Guide

| Component | Recommendation | Rationale |

| Catalyst Source | Pd(OAc)₂ or Pd₂(dba)₃ | Stable Pd(II) sources are preferred.[1] Pre-catalysts (e.g., BrettPhos Pd G4) are excellent for reproducibility. |

| Ligand (Primary) | BrettPhos | Gold standard for primary amines; prevents formation of bis-arylated byproducts. |

| Ligand (Secondary) | RuPhos | Superior for secondary amines; steric bulk promotes reductive elimination. |

| Ligand (Robustness) | Xantphos | Bidentate ligand; highly stable, excellent for preventing nitrile coordination to Pd. |

| Base | Cs₂CO₃ | Mild, heterogeneous base. Prevents |

| Solvent | 1,4-Dioxane | High boiling point, good solubility for Cs₂CO₃. Anhydrous is critical. |

Standard Operating Procedure (SOP)

Scale: 1.0 mmol (approx. 232 mg of substrate)

Reagents:

-

This compound (1.0 equiv)

-

Amine Partner (1.2 equiv)

- (2 mol%)

-

BrettPhos (4 mol%) (Use RuPhos for secondary amines)

- (2.0 equiv, finely ground)

-

1,4-Dioxane (anhydrous, 5 mL, 0.2 M)

Step-by-Step Protocol:

-

Preparation: Oven-dry a 20 mL reaction vial equipped with a magnetic stir bar and a septum cap. Cool under a stream of Argon or Nitrogen.

-

Charging Solids: Add the aryl bromide,

, Phosphine Ligand, and-

Note: If the amine is a solid, add it at this step.

-

-

Inertion: Seal the vial and purge with Argon for 5 minutes (vacuum/backfill cycle x3).

-

Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.

-

Note: If the amine is a liquid, add it now via syringe.

-

-

Activation: Place the vial in a pre-heated heating block at 100°C . Stir vigorously (800-1000 rpm).

-

Process Insight: Vigorous stirring is non-negotiable to ensure mass transfer with the heterogeneous carbonate base.

-

-

Monitoring: Monitor by LC-MS at 2 hours. The electron-deficient nature of the bromide usually drives conversion to completion within 4-6 hours.

-

Work-up: Cool to room temperature. Filter through a pad of Celite eluting with EtOAc. Concentrate the filtrate and purify via flash chromatography.

Mechanism & Troubleshooting

Catalytic Cycle (Visualization)

The following diagram illustrates the specific pathway for this electron-deficient substrate, highlighting the critical Reductive Elimination step.

Caption: Catalytic cycle emphasizing the rapid oxidative addition due to the electron-poor ring and the critical role of base selection in avoiding side reactions.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion | Catalyst deactivation by Nitrile. | Switch to Xantphos or BrettPhos G4 precatalyst. Increase temperature to 110°C. |

| Hydrolysis Product | Wet solvent or hygroscopic base. | Use fresh anhydrous Dioxane. Flame-dry |

| Defluorination | Base too strong ( | Ensure no alkoxides (NaOtBu) are used. Stick to Carbonates or Phosphates. |

| Protodehalogenation | Switch ligand to RuPhos (for secondary amines) to accelerate reductive elimination over |

Decision Tree: Condition Optimization

Use this logic flow if the standard protocol (Section 2.2) yields <50%.

Caption: Optimization logic flow based on crude LC-MS data analysis.

References

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2(1), 27-50.

- Context: The definitive guide for selecting BrettPhos vs. RuPhos based on amine class.

- Guram, A. S., et al. (2004). Palladium-Catalyzed Amination of Aryl Halides with Heterocyclic Amines. Journal of Organic Chemistry. Context: Establishes protocols for electron-deficient aryl halides.

- Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Electron-Poor Diaryl Ethers. Journal of Organic Chemistry. Context: While focused on ethers, this paper details the stability of electron-poor nitriles in basic cross-coupling media.

-

Eyer, L., et al. (2018).[2] Nucleophilic substitutions of this compound derivatives. Tetrahedron.

Sources

- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 2. orgsyn.org [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 6. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mdpi.com [mdpi.com]

Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors Utilizing 5-Bromo-2-(difluoromethyl)benzonitrile

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] The development of small-molecule kinase inhibitors has therefore become a cornerstone of modern targeted therapy.[3] This guide details the strategic application of 5-Bromo-2-(difluoromethyl)benzonitrile as a pivotal starting material for the synthesis of novel kinase inhibitors. We provide an in-depth rationale for the selection of this building block, focusing on the unique physicochemical properties of the difluoromethyl group and the synthetic versatility of the aryl bromide.[4][5] Detailed, field-proven protocols for palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, are presented, alongside methodologies for product purification and characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced synthetic strategies in the discovery of next-generation kinase inhibitors.

Rationale and Design Strategy: The Advantage of this compound

The design of effective kinase inhibitors often hinges on the selection of starting materials that offer both synthetic flexibility and advantageous pharmacological properties. This compound is an exemplary scaffold, incorporating three key functional groups that each serve a strategic purpose in drug design.

-

The Aryl Bromide Handle: The bromine atom at the 5-position is a highly versatile functional group for modern organic synthesis. It is an ideal electrophile for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling.[5][6] These reactions are fundamental for constructing the carbon-nitrogen and carbon-carbon bonds that form the core structures of many kinase inhibitors.[7][8] The reactivity of aryl bromides is often considered a "sweet spot" in these couplings, being more reactive than aryl chlorides but less prone to the inhibitory side reactions that can sometimes affect aryl iodides.[7]

-

The Difluoromethyl (CF₂H) Moiety: The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability and modulate physicochemical properties.[4] The difluoromethyl group is particularly valuable as it can serve as a metabolically stable bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups.[9] Crucially, the C-H bond in the CF₂H group is sufficiently polarized to act as a hydrogen bond donor, allowing it to form key interactions with amino acid residues in the kinase ATP-binding pocket, potentially enhancing binding affinity and selectivity.[4][10]

-

The Benzonitrile Group: The nitrile (C≡N) functionality is a common feature in many approved kinase inhibitors. Its linear geometry and ability to act as a hydrogen bond acceptor can be critical for achieving high target potency. In some cases, the nitrile group has been shown to displace unfavorable water molecules from the ATP binding site, contributing significantly to the inhibitor's efficacy.[1]

This combination of a reactive handle for diversification, a key pharmacophoric group (CF₂H), and a potency-enhancing feature (CN) makes this compound a high-value starting material for building libraries of potential kinase inhibitors.

Core Synthetic Methodology: Palladium-Catalyzed C-N Bond Formation

The most direct and powerful method for elaborating the this compound core is the Buchwald-Hartwig amination. This reaction allows for the formation of a C-N bond between the aryl bromide and a wide variety of nitrogen-containing nucleophiles (amines, N-heterocycles), which are ubiquitous in kinase inhibitor scaffolds.[6]

The general catalytic cycle, depicted below, involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination and deprotonation of the amine, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[7] The choice of ligand is critical for the success of this transformation; bulky, electron-rich phosphine ligands are typically employed to promote the oxidative addition and reductive elimination steps while preventing catalyst dimerization.[11]

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Detailed Experimental Protocol: Synthesis of 5-(1H-pyrazol-4-yl)-2-(difluoromethyl)benzonitrile

This protocol provides a representative example of a Buchwald-Hartwig amination using this compound and 1H-pyrazole, a common heterocycle in kinase inhibitors.

Materials and Equipment:

-

This compound (1.0 eq)

-

1H-pyrazole (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

-

4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.04 eq)

-

Cesium Carbonate (Cs₂CO₃) (2.0 eq)

-

Anhydrous 1,4-Dioxane

-

Schlenk flask or microwave vial

-

Magnetic stirrer and hotplate

-

Inert atmosphere supply (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. digibug.ugr.es [digibug.ugr.es]

- 3. Design and Synthesis of Small Molecule Kinase Inhibitors | Pharmaceuticals | MDPI [mdpi.com]

- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 5. nbinno.com [nbinno.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols for 5-Bromo-2-(difluoromethyl)benzonitrile in Medicinal Chemistry

Introduction: The Strategic Value of Fluorinated Building Blocks in Drug Discovery

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune the physicochemical and pharmacokinetic properties of drug candidates. Among the various fluorinated motifs, the difluoromethyl (-CHF₂) group has garnered significant attention. It serves as a metabolically stable bioisostere for hydroxyl, thiol, and amine functionalities and can act as a unique hydrogen bond donor, enhancing target affinity and specificity.[1] When strategically positioned on a versatile chemical scaffold like benzonitrile, the -CHF₂ group, in concert with other reactive handles, creates a building block of immense potential for the synthesis of novel therapeutics.

This guide provides an in-depth exploration of 5-Bromo-2-(difluoromethyl)benzonitrile , a key intermediate for the construction of complex bioactive molecules. While direct literature on this specific compound is emerging, we will draw upon established principles and data from closely related analogues, such as 5-bromo-2-(trifluoromethyl)benzonitrile and 5-bromo-2-fluorobenzonitrile, to provide robust and scientifically grounded application notes and protocols. This approach, rooted in analogous reactivity and design principles, will empower researchers to effectively utilize this promising building block in their drug discovery programs.

Physicochemical Properties and Synthetic Rationale

This compound possesses three key features that underpin its utility in medicinal chemistry:

-

The Bromine Atom: Situated at the 5-position, the bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions. Its reactivity allows for the strategic introduction of a wide array of aryl, heteroaryl, and alkyl groups, enabling extensive structure-activity relationship (SAR) studies.

-

The Difluoromethyl Group: Positioned at the 2-position, the electron-withdrawing nature of the -CHF₂ group can influence the reactivity of the aromatic ring and the properties of the final compound. Its ability to engage in hydrogen bonding can be critical for molecular recognition at the target protein.

-

The Nitrile Moiety: The nitrile group is a versatile functional group. It can act as a hydrogen bond acceptor, a key component of a pharmacophore, or be chemically transformed into other functionalities such as amines or tetrazoles.

The strategic arrangement of these groups makes this compound a highly valuable starting material for the synthesis of compounds targeting a range of therapeutic areas, including oncology, inflammation, and central nervous system (CNS) disorders.[2]

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom of this compound is the primary site for synthetic elaboration via cross-coupling reactions. The two most prevalent and powerful of these are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust method for creating biaryl and related structures, which are common motifs in kinase inhibitors and other targeted therapies.

Causality Behind Experimental Choices:

-

Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or can be used directly as a complex like Pd(PPh₃)₄. The choice of catalyst can influence reaction efficiency and scope.

-

Ligand: Electron-rich and bulky phosphine ligands, such as those from the Buchwald or JohnPhos families, are crucial. They stabilize the palladium center, facilitate oxidative addition to the aryl bromide, and promote reductive elimination to form the product.

-

Base: A base is required to activate the boronic acid partner for transmetalation to the palladium center. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used. The choice of base can depend on the lability of other functional groups in the substrates.

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often employed. Water is necessary to dissolve the inorganic base and facilitate the reaction.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: Generalized workflow for Suzuki-Miyaura coupling.

Protocol: Representative Suzuki-Miyaura Coupling of this compound

-

Reaction Setup: To a flame-dried reaction vial, add this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv.).

-

Inert Atmosphere: Seal the vial with a septum and purge with dry nitrogen or argon for 10-15 minutes.

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the vial via syringe.

-

Reaction: Place the vial in a preheated oil bath at 90 °C and stir for 4-12 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

| Parameter | Typical Range/Choice | Rationale/Insight |

| Palladium Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(dppf)Cl₂ is often a good starting point due to its air and moisture stability. |

| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands are generally preferred for efficient coupling. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Cs₂CO₃ is a stronger base and can be effective for less reactive boronic acids. |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O | The choice of solvent can influence reaction rate and solubility of reagents. |

| Temperature | 80 - 110 °C | Higher temperatures may be required for challenging couplings. |

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful tool for synthesizing arylamines, which are prevalent in a vast number of pharmaceuticals. This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.

Causality Behind Experimental Choices:

-

Catalyst System: Similar to the Suzuki coupling, a palladium catalyst and a phosphine ligand are required. The choice of ligand is often critical and depends on the nature of the amine coupling partner.

-

Base: A strong, non-nucleophilic base is necessary to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[3]

-

Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent unwanted side reactions.

Experimental Workflow: Buchwald-Hartwig Amination

Caption: Generalized workflow for Buchwald-Hartwig amination.

Protocol: Representative Buchwald-Hartwig Amination of this compound

-

Catalyst Pre-formation (optional but recommended): In a glovebox, combine Pd₂(dba)₃ (0.01 equiv.) and a suitable phosphine ligand (e.g., XPhos, 0.02 equiv.) in a reaction vial.

-

Reaction Setup: To the vial containing the catalyst system, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).

-

Solvent Addition: Add anhydrous, degassed toluene to the vial.

-

Reaction: Seal the vial and heat in a preheated oil bath at 100 °C for 6-18 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Workup: After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

| Parameter | Typical Range/Choice | Rationale/Insight |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ is a common Pd(0) source. |

| Ligand | XPhos, RuPhos, BrettPhos | The choice of ligand is crucial and often substrate-dependent. A small screen may be necessary. |

| Base | NaOtBu, K₂CO₃, LHMDS | NaOtBu is a strong, commonly used base. LHMDS can be effective with sensitive functional groups.[3] |

| Solvent | Toluene, Dioxane, THF | Anhydrous conditions are critical for success. |

| Temperature | 80 - 110 °C | Reaction temperature can influence rate and selectivity. |

Potential Biological Applications and Signaling Pathways

Derivatives of brominated benzonitriles are precursors to a variety of biologically active compounds. While specific data for compounds derived directly from this compound is not extensively published, the structural motifs accessible from this building block are prevalent in molecules targeting key signaling pathways implicated in disease.

Kinase Inhibition

Many kinase inhibitors feature a heterocyclic core, often synthesized from precursors like this compound. These inhibitors typically bind to the ATP-binding pocket of a specific kinase, preventing the phosphorylation of downstream substrates and thereby interrupting a signaling cascade. For example, quinazoline-based structures, which can be synthesized from related benzonitriles, are known to target receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR).

Illustrative Signaling Pathway: EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the point of intervention for a kinase inhibitor.

Modulation of CNS Targets

The ability to generate diverse libraries of compounds via cross-coupling makes this compound an attractive starting material for CNS drug discovery. The introduction of various amine and aryl functionalities can modulate properties like blood-brain barrier permeability and target engagement for receptors and enzymes within the central nervous system.

Conclusion and Future Outlook

This compound is a valuable and versatile building block for medicinal chemistry. Its strategic combination of a reactive bromine handle, a property-modulating difluoromethyl group, and a versatile nitrile moiety provides a powerful platform for the synthesis of complex and potentially bioactive molecules. The protocols and insights provided in this guide, based on established chemical principles and data from closely related analogues, offer a solid foundation for researchers to explore the full potential of this compound in their drug discovery endeavors. As the demand for novel fluorinated scaffolds continues to grow, we anticipate that this compound will play an increasingly important role in the development of the next generation of therapeutics.

References

- Key Applications of 5-Bromo-2-fluorobenzonitrile in Modern Chemistry. (URL: Not available)

-

Synthesis of 5‐bromo‐2‐(difluoro(3,4,5‐trifluorophenoxy)methyl)‐1,3‐difluorobenzene. - ResearchGate. (URL: [Link])

- The Role of Fluorinated Benzonitriles in Modern Drug Discovery. (URL: Not available)

-

Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv. (URL: [Link])

-

5-Bromo-2-(trifluoromethyl)benzonitrile | C8H3BrF3N | CID 50998133 - PubChem. (URL: [Link])

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (URL: [Link])

-

Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])

-

The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. (URL: [Link])

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (URL: [Link])

-

Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC - NIH. (URL: [Link])

-

Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC. (URL: [Link])

-

5-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 2724900 - PubChem. (URL: [Link])

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. (URL: [Link])

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])

-

Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (URL: [Link])

-

Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by ... - PMC. (URL: [Link])

Sources

- 1. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-(difluoromethyl)benzonitrile

Introduction: The Strategic Importance of the Difluoromethylbenzonitrile Scaffold in Modern Drug Discovery

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of pharmacokinetic and pharmacodynamic properties.[1][2] Among the various fluorinated motifs, the difluoromethyl (CF₂H) group has garnered significant attention as a unique bioisostere.[3] It serves as a lipophilic hydrogen bond donor, influencing molecular conformation, pKa, and metabolic stability, thereby enhancing the potential for potent and selective drug candidates.[1][3]

The 5-bromo-2-(difluoromethyl)benzonitrile scaffold is a particularly valuable building block for drug development professionals. The presence of the bromine atom at the 5-position provides a versatile handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions.[4][5] This allows for the rapid generation of diverse compound libraries, enabling extensive structure-activity relationship (SAR) studies. The electron-withdrawing nature of both the nitrile and difluoromethyl groups can influence the reactivity of the aryl bromide, making the selection of an appropriate catalytic system crucial for successful coupling.[6]